9-(2-hydroxyethyl)-2-imino-5H-purin-6-one
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Overview
Description
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one is a chemical compound with significant interest in various scientific fields It is a derivative of purine, a heterocyclic aromatic organic compound, and features a hydroxyethyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-hydroxyethyl)-2-imino-5H-purin-6-one typically involves the reaction of a purine derivative with an appropriate hydroxyethylating agent. One common method is the reaction of 2-amino-6-chloropurine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 9-position of the purine ring. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imino group can be reduced to form an amino derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 9-(2-carboxyethyl)-2-imino-5H-purin-6-one.
Reduction: Formation of 9-(2-hydroxyethyl)-2-amino-5H-purin-6-one.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 9-(2-hydroxyethyl)-2-imino-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The hydroxyethyl group allows for hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity. The imino group can participate in tautomerization, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Hydroxyethyl)-2-amino-5H-purin-6-one
- 9-(2-Carboxyethyl)-2-imino-5H-purin-6-one
- 9-(2-Hydroxyethyl)-2-thio-5H-purin-6-one
Uniqueness
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry. The imino group allows for potential interactions with biological targets, enhancing its utility in medicinal chemistry.
Properties
Molecular Formula |
C7H9N5O2 |
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Molecular Weight |
195.18 g/mol |
IUPAC Name |
9-(2-hydroxyethyl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,11,14) |
InChI Key |
KGJLPOVMLKVWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CCO |
Origin of Product |
United States |
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